molecular formula C18H16N4O2 B2449472 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide CAS No. 440330-28-9

4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide

Cat. No.: B2449472
CAS No.: 440330-28-9
M. Wt: 320.352
InChI Key: WOVSLTBKEVRDMY-UHFFFAOYSA-N
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Description

4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide is a compound that has garnered interest due to its potential applications in various scientific fields. This compound is known for its unique structure, which includes a benzotriazine ring and a benzamide moiety, making it a subject of study for its chemical properties and potential biological activities.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide, also known as 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide, is GPR139 , a G protein-coupled receptor . This receptor is involved in various physiological processes and is considered a potential therapeutic target for several diseases.

Mode of Action

The compound acts as an agonist of GPR139 . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to GPR139, the compound initiates a series of biochemical reactions within the cell.

Result of Action

The compound’s action as a GPR139 agonist suggests it may have therapeutic effects in diseases associated with this receptor . For instance, it has been suggested that GPR139 agonists could be beneficial in treating disorders of the central nervous system.

Future Directions

Future research could focus on further exploring the potential of “N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide” and similar compounds as cholinesterase inhibitors . Additionally, more detailed studies could be conducted to understand the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound.

Preparation Methods

The synthesis of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide typically involves multiple steps. One common method includes the reaction of 3,4-dihydro-4-oxo-1,2,3-benzotriazine with an appropriate benzyl halide under basic conditions to form the intermediate. This intermediate is then reacted with prop-2-en-1-amine to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Similar compounds include other benzotriazine derivatives and benzamide compounds. Compared to these, 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide is unique due to its specific structure, which allows it to interact with GPR139 more effectively. Other similar compounds include:

Properties

IUPAC Name

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-2-11-19-17(23)14-9-7-13(8-10-14)12-22-18(24)15-5-3-4-6-16(15)20-21-22/h2-10H,1,11-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVSLTBKEVRDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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